5-Iodo-2-methyl-N,N-dimethylbenzamide
Overview
Description
5-Iodo-2-methyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol It is characterized by the presence of an iodine atom attached to a benzamide structure, which includes three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-N,N-dimethylbenzamide typically involves the iodination of N,N,2-trimethylbenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products
Substitution: Formation of N,N,2-trimethylbenzamide derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N,N,2-trimethylbenzamide without the iodine atom.
Scientific Research Applications
5-Iodo-2-methyl-N,N-dimethylbenzamide has diverse applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets . Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide
- N,N,2-trimethylbenzamide
Uniqueness
5-Iodo-2-methyl-N,N-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-iodo-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWGUGWMDNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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